(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)methyl 2,4-dichlorobenzoate
Overview
Description
(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)methyl 2,4-dichlorobenzoate is a useful research compound. Its molecular formula is C12H6Cl4N2O3 and its molecular weight is 368 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures and Hirshfeld surface analyses of related dihydropyridazinone compounds, such as 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, provides insights into the molecular interactions and crystalline properties of similar chemical entities. These analyses reveal how intermolecular hydrogen bonding and other non-covalent interactions influence the solid-state assembly of such compounds, potentially informing the design and synthesis of new materials with desired physical and chemical properties (Dadou et al., 2019).
Chemical Synthesis and Reactivity
In the realm of synthetic organic chemistry, compounds like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective and selective coupling agents for the amidation of carboxylic acids. This chemistry enables the synthesis of amides from both aliphatic and aromatic carboxylic acids under mild conditions, showcasing the utility of dihydropyridazinone derivatives in facilitating complex organic transformations. The methodology extends to the synthesis of protected dipeptides, highlighting its applicability in peptide chemistry (Kang et al., 2008).
Antimicrobial and Antiproliferative Activities
Dihydropyridazinone derivatives have been explored for their biological activities, including antimicrobial and antiproliferative effects. Certain derivatives have demonstrated significant activity against Mycobacterium tuberculosis, offering a potential framework for developing new antimycobacterial agents. The identification of compounds with lower minimum inhibitory concentrations than established drugs highlights the therapeutic promise of these chemical scaffolds (Tan et al., 2012).
Properties
IUPAC Name |
(4,5-dichloro-6-oxopyridazin-1-yl)methyl 2,4-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2O3/c13-6-1-2-7(8(14)3-6)12(20)21-5-18-11(19)10(16)9(15)4-17-18/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJREAJOOLNKSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCN2C(=O)C(=C(C=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.